Calvatic acid
Description
Historical Trajectories of Calvatic Acid Discovery and Early Research Efforts
This compound was first identified as a novel antibiotic in 1975 by a research team led by H. Umezawa nih.gov. This significant discovery marked its entry into the realm of natural product research. The compound was isolated from the Basidiomycota, a phylum of fungi, specifically from species within the Calvatia genus, such as Calvatia lilacina and Calvatia craniiformis nih.govmdpi.comwisdomlib.org.
Early investigations into this compound quickly revealed its broad-spectrum biological properties. Initial studies demonstrated its efficacy as an antibacterial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 3-6 µg/mL researchgate.net. Furthermore, it exhibited antifungal activity and displayed promising antitumor effects, including cytotoxic activity against cultured Yoshida sarcoma cells researchgate.netplantaescientia.com. This early research laid the groundwork for understanding this compound's potential as a therapeutic agent.
Significance of this compound within Natural Product Chemistry and Biosynthesis
This compound (PubChem CID 99679) is chemically characterized as 4-(cyano-NNO-azoxy)benzoic acid, belonging to the class of benzoic acids nih.gov. Its molecular formula is C8H5N3O3 nih.gov. A key structural feature that contributes to its significance in natural product chemistry is the presence of a unique azoxy group (a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms) researchgate.netjst.go.jp. Natural products containing nitrogen-nitrogen bonds are of particular interest due to their relatively rare occurrence and diverse bioactivities jst.go.jp.
The discovery of this compound underscored the rich biosynthetic capabilities of macrofungi, positioning them as valuable sources for the isolation of novel bioactive compounds. It is considered one of the promising candidates among the "fungiceuticals" being explored for various applications mdpi.com. While the precise biosynthetic pathway for this compound is not extensively detailed in the provided literature, the broader context of natural azo and azoxy compound biosynthesis often involves microbial pathways, particularly in fungi and bacteria mdpi.comresearchgate.net. The presence of such a distinct functional group highlights complex enzymatic processes within the producing organisms.
Overview of Contemporary Research Paradigms and Future Directions for this compound Studies
Contemporary academic research on this compound continues to explore and expand upon its initially identified biological activities. A significant area of focus is its potent antibacterial activity, notably against Helicobacter pylori, a Gram-negative, microaerophilic bacterium known to cause gastric infections and contribute to gastric cancer researchgate.netnih.gov. This specific activity positions this compound as a potential lead compound for developing new treatments against this widespread pathogen.
Moreover, its cytotoxic effects against various cancer cell lines remain a subject of ongoing investigation. This compound has demonstrated carcinostatic activity against hepatoma and K562 leukemia cells, in addition to its earlier observed effects on Yoshida sarcoma cells researchgate.net. Researchers are also synthesizing and evaluating this compound analogs to understand structure-activity relationships, with some analogs showing anti-microtubular properties researchgate.netjst.go.jp.
The future directions for this compound studies are multifaceted. A crucial aspect involves the elucidation of the detailed mechanisms of action through which this compound exerts its diverse biological effects plantaescientia.com. This includes understanding its interactions at a molecular level with cellular targets. Given its unique chemical structure and established bioactivity, this compound is emphasized as an important prototype for drug discovery researchgate.net. The broader research paradigm involves promoting mushrooms and their derived compounds as a new generation of "biotherapeutics," highlighting the continued exploration of natural sources for novel pharmaceutical agents nih.gov.
Table 1: Key Research Findings of this compound
| Activity Type | Specific Effect | Source/Context |
| Antibacterial | Inhibits Gram-positive and Gram-negative bacteria (3-6 µg/mL) researchgate.net | General bacterial strains |
| Antibacterial | Potent activity against Helicobacter pylori researchgate.netnih.gov | Gastric cancer pathogen |
| Antifungal | Displays antifungal properties plantaescientia.com | General fungal species |
| Antitumor/Cytotoxic | Inhibits cultured Yoshida sarcoma cell growth researchgate.net | In vitro studies |
| Antitumor/Cytotoxic | Carcinostatic activity against hepatoma and K562 leukemia cells researchgate.net | In vitro studies |
| Anti-microtubular | Demonstrated by some this compound analogs researchgate.netjst.go.jp | Analog studies |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-carboxyphenyl)-cyanoimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFVNKBORCKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54723-08-9 | |
| Record name | Calvatic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biosynthetic Pathways and Ecological Dimensions of Calvatic Acid
Mycological Sources and Cultivation Methodologies for Calvatic Acid Production
This compound is a natural product characterized by a diazene (B1210634) N-oxide structure, and its production is primarily attributed to specific fungal species, particularly those within the puffball family (Lycoperdaceae) mdpi.com.
Fungal Species Identification and Isolation from Natural Habitats
This compound and its methyl derivatives are produced by fungi such as Calvatia craniformis, Calvatia lilacina, and Lycoperdon pyriforme mdpi.com. Calvatia craniformis has been specifically identified as a source of this compound, which was isolated from its mycelial cultures ptfarm.pluj.edu.pl. Lycoperdon pyriforme is also recognized for its ability to produce this compound mdpi.comatcc.org. These fungi are found in natural environments, with some Calvatia species, like Calvatia gigantea, being common in disturbed areas, including cultivated lands ajol.info. The isolation of antibiotic-producing fungi from soil environments is a common practice, and such strains hold potential for pharmaceutical applications journalmrji.com.
The primary fungal sources of this compound include:
| Fungal Species | Reference |
| Calvatia craniformis | mdpi.comptfarm.pluj.edu.pl |
| Calvatia lilacina | mdpi.comfungimag.comacademicjournals.org |
| Lycoperdon pyriforme | mdpi.comatcc.org |
Optimized Cultivation and Fermentation Strategies for this compound Biosynthesis
While detailed optimized cultivation and fermentation strategies specifically for this compound production are not extensively documented in the provided search results, general principles of fungal cultivation for secondary metabolite production can be inferred. The production of many natural antibiotics, including those from fungi, often involves batch fermentation thieme-connect.de. For instance, studies on other industrially relevant compounds like clavulanic acid, produced by Streptomyces clavuligerus, highlight the importance of submerged aerobic culture with continuous or semi-continuous feeding of organic nitrogen sources, such as soybean meal, to control protein concentration google.com. Glycerol (B35011) and other vegetable oils can also influence production, and amino acids like arginine and ornithine may serve as precursors nih.gov. Optimized culture conditions, bioreactor design, and agitation regimes are crucial for improving yields in large-scale bioprocessing nih.gov.
Factors Influencing this compound Production in Fungal Cultures
Factors influencing the production of secondary metabolites in fungal cultures are diverse. For other fungal metabolites, such as exopolysaccharides, the choice of carbon source significantly impacts biomass synthesis and product yield. For example, maltose (B56501) has been found to be suitable for fungal growth, while dextrose and starch are more effective for exopolysaccharide production in some Fomitopsis betulina strains researchgate.net. The pH decrease resulting from organic acid secretion by fungi can provide a competitive advantage to acid-tolerant filamentous fungi and can also solubilize soil minerals, releasing nutrients d-nb.info. While these specific examples are for other fungal compounds, they illustrate the types of factors that would likely influence this compound production.
Elucidation of the this compound Biosynthetic Route
The elucidation of biosynthetic pathways involves understanding the precursors and the enzymes that catalyze the conversion steps.
Precursor Incorporation Studies in this compound Formation
This compound is described as p-carboxyphenylazoxycyanide nih.gov. It is an arylazoxy compound smolecule.com. While specific detailed precursor incorporation studies for this compound are not extensively detailed in the provided results, the biosynthesis of other azoxy compounds, such as KA57-A, has been studied using labeled precursors. For KA57-A, the hexenyl moiety was derived from fatty acid, and the 3-amino-butan-1,2-diol moiety was derived from C-2 of acetate (B1210297) and serine researchgate.net. This suggests that fatty acids and amino acids could be potential precursors in the biosynthesis of other azoxy compounds, including this compound. This compound itself is noted as a biosynthetic precursor for some dimeric Catharanthus derivatives thieme-connect.de.
Identification and Characterization of Biosynthetic Enzymes
The specific enzymes involved in the biosynthesis of this compound are not explicitly identified or characterized in the provided search results. However, the biosynthesis of other natural azoxy compounds involves specific enzymes researchgate.net. For example, in the biosynthesis of valanimycin (B1682123) by Streptomyces viridifaciens, proteins like VlmD, VlmH, and VlmR are involved in converting L-valine into isobutyl-hydroxylamine, and VlmL facilitates the formation of L-seryl-tRNA from L-serine mdpi.com. General fatty acid synthesis pathways involve enzymes like acetyl-CoA carboxylase and fatty acid synthase aocs.orgnih.govyoutube.com. These general enzymatic systems highlight the complexity typically involved in natural product biosynthesis.
Ecological Role and Distribution of this compound in Mycelial Networks
This compound is primarily distributed among various species of puffball fungi, belonging to the Gasteromycetes group. Notable producers include Calvatia craniformis, Calvatia lilacina, Lycoperdon pyriforme, Calvatia gigantea, and Bovistella utriformis. nih.gove-crt.orgfrontiersin.orgplantarchives.org The presence of this compound across these species suggests its potential significance as a secondary metabolite within their ecological niches.
Table 1: Fungal Producers of this compound
| Fungal Species | Classification (Common Name) | References |
| Calvatia craniformis | Puffball fungus | nih.gove-crt.orgimpactfactor.org |
| Calvatia lilacina | Puffball fungus | nih.gove-crt.org |
| Lycoperdon pyriforme | Puffball fungus | nih.govmdpi.com |
| Calvatia gigantea | Giant Puffball | e-crt.orgplantarchives.org |
| Bovistella utriformis | Puffball fungus | frontiersin.orgresearchgate.net |
The ecological role of this compound within mycelial networks is inferred from its diverse biological activities, which likely contribute to the producing fungus's survival and interactions within its environment. Fungal mycelial networks are extensive underground structures that play crucial roles in nutrient cycling, decomposition, and inter-organismal communication in ecosystems. lindenwood.eduresearchgate.netnih.govmarkfricker.org Secondary metabolites like this compound can act as allelochemicals, influencing the growth and development of other organisms. frontiersin.orgplantarchives.orgmdpi.com
Key ecological implications of this compound's activities include:
Antimicrobial Activity: this compound exhibits significant antimicrobial properties, inhibiting the growth of both Gram-positive and some Gram-negative bacteria. smolecule.come-crt.orgfrontiersin.orgimpactfactor.orgresearchgate.net It has also demonstrated activity against the Gram-negative bacterium Helicobacter pylori. plantarchives.orgresearchgate.net This broad-spectrum antibacterial action suggests a role in mediating microbial competition within the soil environment where fungal mycelial networks proliferate, potentially protecting the fungal biomass from bacterial competitors.
Antifungal Activity: While some studies indicate this compound's potential as an agricultural fungicide and report antifungal activity, early research yielded mixed results, with some studies unable to confirm broad activity against yeasts and other fungi. smolecule.comfrontiersin.orgplantarchives.orgresearchgate.netimpactfactor.org This nuanced activity might imply a more specific or localized antifungal role, possibly against particular fungal pathogens or competitors within the mycelial network.
Cytotoxic and Antitumor Effects: this compound has demonstrated cytotoxic effects against various cancer cell lines, including Yoshida sarcoma cells, mouse leukemia L-1210, hepatoma, and K562 leukemia cells. nih.govplantarchives.orgresearchgate.netresearchgate.netresearchgate.net Its ability to inhibit cellular processes and disrupt microtubule formation smolecule.com suggests a potent defensive mechanism against eukaryotic threats, potentially including competing fungi or other organisms in the soil.
Enzyme Inhibition: this compound acts as an enzyme inhibitor, notably affecting glutathione (B108866) transferase P1-1 in human placenta. smolecule.complantarchives.orgresearchgate.net It also influences other cellular processes by decreasing glucose-6-phosphatase activity, slightly inhibiting aminopyrine (B3395922) demethylation, and affecting the colchicine-binding activity of tubulin. smolecule.com Such inhibitory actions could play a role in modulating the metabolic activities of other organisms in the fungal vicinity or in regulating the fungus's own internal processes in response to environmental cues.
Allelopathic Potential: Related azo- and azoxyformamides isolated from Calvatia species have shown allelopathic effects, such as inhibiting radicle growth in lettuce seedlings. plantarchives.org This indicates that this compound, or structurally similar compounds produced by these fungi, may influence plant growth and community composition in the ecosystems where these fungi reside, acting as chemical signals or deterrents.
In the context of mycelial networks, this compound likely serves as a chemical defense agent, contributing to the fungus's competitive fitness by deterring or inhibiting the growth of competing microorganisms and potentially influencing plant interactions. Its production represents an investment in chemical ecology, enabling the fungus to establish and maintain its presence within complex soil microbial communities.
Synthetic Methodologies and Structural Modulation of Calvatic Acid
Total Synthesis Approaches to Calvatic Acid
The total synthesis of this compound primarily focuses on constructing its distinctive azoxycyanide moiety and integrating it into the benzoic acid scaffold.
Retrosynthetic Analysis and Key Reaction Strategies for the this compound Scaffold
This compound, formally known as 4-(cyano-NNO-azoxy)benzoic acid, contains a unique cyano-NNO-azoxy function ctdbase.orgmedkoo.comncats.io. Key strategies for synthesizing arylazoxycyanides, which form the core of this compound, have been reported. These approaches include the oxidation of an azocyanide using hydrogen peroxide/formic acid or through nitrene insertion into an arylnitroso derivative with cyanamide (B42294) and N-bromosuccinimide (NBS) nih.gov. Regioselective methods for the synthesis of asymmetrically substituted diazene (B1210634) oxides, which are integral to the azoxy group, have also been developed biocat.com.
Stereoselective and Regioselective Synthesis of this compound
While this compound itself does not possess chiral centers, the regioselective formation of its azoxy group is a critical aspect of its synthesis. Regioselective methods for preparing asymmetrically substituted diazene oxides have been established, ensuring the correct orientation of the azoxy functionality within the molecule biocat.com. Specific details regarding stereoselective synthesis for this compound are not extensively documented, likely due to its inherent lack of stereocenters. However, for certain derivatives containing additional chiral elements, stereocontrol would be a significant consideration.
Semisynthesis and Derivatization Strategies for this compound Analogs
Semisynthesis and derivatization efforts aim to create a diverse array of this compound analogs, enabling comprehensive studies of their biological activities and physicochemical properties.
Design and Synthesis of Functionally Modified this compound Derivatives
Numerous functionally modified this compound derivatives have been synthesized to explore their biological activities ctdbase.orgwikidoc.orgnih.govbiocat.comnih.govnih.gov. Examples include an azoxysulfone derivative and the decarboxylated derivative, phenylazoxycyanide (B1211549) ctdbase.orgnih.gov. Other derivatives include benzanilide, coumarin, and benzo-ketals, which have been evaluated for various applications, such as agricultural fungicides nih.gov. The synthesis of arylazoxy sulfides can be achieved by coupling aryl nitrasocompounds with tribenzenesulphenamide under microwave irradiation, offering an efficient and rapid procedure nih.gov. Furthermore, various aryl-ONN-azoxycyanides and heteroaryl-N(O)=N-CN compounds have been prepared and tested for their biological profiles nih.govnih.gov.
Chemical Transformation and Scaffold Hybridization Efforts
Chemical transformations of this compound have been investigated to understand its reactivity and to generate new compounds. For instance, the reaction of this compound with free L-cysteine has been studied, revealing an apparent second-order rate constant for this process ctdbase.org. Scaffold hybridization, a strategy involving the combination of distinct pharmacophoric groups, has been applied to this compound. A notable example is the combination of the lamtidine-derived pharmacophoric group with this compound, leading to the development of new anti-Helicobacter pylori agents ctdbase.org. These hybrid compounds were tested for their irreversible H2-antagonist properties and their ability to inhibit H. pylori strains, demonstrating a strategic approach to enhance or diversify biological activity ctdbase.org.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Extensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies have been conducted on this compound and its analogs to elucidate the molecular features responsible for their biological effects and physicochemical characteristics patsnap.comctdbase.orgbiocat.comnih.gov.
Structure-Activity Relationship (SAR) Findings:
Antitumor Activity: Simple chemical modifications of the parent this compound structure can yield derivatives with significant antitumor properties patsnap.com. The decarboxylated derivative, phenylazoxycyanide, demonstrated greater efficacy than this compound itself in inhibiting protein synthesis and ornithine decarboxylase (ODC) activity in tumor cells, particularly rapidly growing K562 cells nih.gov. Conversely, this compound analogs lacking the cyano group showed reduced effectiveness in these assays nih.gov.
Antimicrobial Activity: this compound exhibits antibacterial activity against Gram-positive and some Gram-negative bacteria, as well as fungal pathogens patsnap.com. It has also shown activity against Helicobacter pylori ctdbase.org.
Antimicrotubular Properties: SAR studies have established a relationship between the structure of this compound and its synthetic analogs and their ability to inhibit GTP-induced microtubular protein polymerization in vitro. The p-chloro substituted analog proved to be the most active in this regard, showing inhibitory activity without requiring a preincubation period, unlike other compounds. The involvement of titratable sulfhydryl (-SH) groups of tubulin has been suggested in this mechanism, as the presence of cysteine negated the inhibitory effect on polymerization.
Enzyme Inhibition: this compound acts as an enzyme inhibitor, specifically demonstrating slower action compared to its diazocyanide analogue in inhibiting human placenta glutathione (B108866) transferase Pl-1 ctdbase.org.
Structure-Property Relationship (SPR) Findings:
Lipophilicity: Reversed-phase high-performance liquid chromatography (RP-HPLC) has been employed to study the lipophilicity of a series of this compound analogs biocat.com. These studies are crucial for understanding how structural changes influence the compound's partitioning behavior, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic and Hydrophobic Constants: Investigations into the electronic and hydrophobic constants of azoxy groups containing electron-withdrawing functions have contributed to quantitative structure-activity relationship (QSAR) models, providing insights into how these properties influence biological activity biocat.com.
These SAR and SPR studies are instrumental in guiding the rational design of new this compound derivatives with improved potency, selectivity, and desirable physicochemical characteristics.
Biological Activities and Molecular Mechanisms of Calvatic Acid Pre Clinical Investigations
Calvatic Acid as an Antimicrobial Agent in Research Models
This compound has demonstrated a range of antimicrobial activities in laboratory settings, showing effects against various bacteria, fungi, and viruses.
Antibacterial Activities Against Gram-Positive and Gram-Negative Strains (in vitro, ex vivo)
In vitro studies have shown that this compound exhibits strong antimicrobial activity against Gram-positive bacteria. scispace.com However, its action against Gram-negative bacteria is considered weak. scispace.com Some research indicates that while this compound itself has minimal direct antibacterial activity, its derivatives, such as phenylazoxycyanide (B1211549), show a wider spectrum of antimicrobial action. researchgate.net The antibacterial effect of organic acids and their derivatives is often attributed to their ability to disrupt the bacterial cell membrane. mdpi.com
Table 1: Summary of In Vitro Antibacterial Activity of this compound and Related Compounds
| Compound | Bacterial Type | Activity Level | Source(s) |
|---|---|---|---|
| This compound | Gram-positive | Strong | scispace.com |
| This compound | Gram-negative | Weak | scispace.com |
| Phenylazoxycyanide (analog) | Broad-spectrum | Active | researchgate.net |
Antifungal Activities Against Pathogenic and Environmental Fungi (in vitro, ex vivo)
This compound has been reported to possess antifungal properties. researchgate.netplantaescientia.com Specifically, it has demonstrated strong action against certain yeasts and fungi, including Saccharomyces cerevisiae, some Candida species, and Trichophyton asteroids. scispace.comimpactfactor.org The antifungal mechanism of related azole compounds involves the inhibition of ergosterol (B1671047) synthesis, which is crucial for fungal cell membrane integrity, ultimately leading to fungal cell death. scispace.comwisdomlib.org Extracts from Calvatia craniiformis, which contain this compound, have shown significant antifungal properties against Malassezia pachydermatis. wisdomlib.org
Table 2: In Vitro Antifungal Spectrum of this compound
| Fungal Species | Activity | Source(s) |
|---|---|---|
| Saccharomyces cerevisiae | Strong | scispace.comimpactfactor.org |
| Candida species | Strong | scispace.comimpactfactor.org |
| Trichophyton asteroids | Strong | scispace.comimpactfactor.org |
| Malassezia pachydermatis | Significant | wisdomlib.org |
Antiviral Properties and Mechanistic Insights (in vitro)
This compound has been noted for its antiviral activity in several research studies. researchgate.netplantaescientia.com The discovery of oncostatic properties in Calvatia species prompted investigations into their antiviral potential. plantaescientia.com While the specific mechanisms of this compound's antiviral action are not fully elucidated, related compounds have been shown to interfere with various stages of the viral life cycle. For instance, some natural compounds inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral propagation. frontiersin.orgmdpi.com
Specific Activity Against Helicobacter pylori in Research Models
A significant area of research has been the activity of this compound and its analogs against Helicobacter pylori. unito.it Studies have reported strong antibiotic activity of this compound and some of its derivatives against this bacterium, which is implicated in various gastric diseases. researchgate.netajol.info Notably, this compound was found to be highly active against metronidazole-resistant strains of H. pylori. researchgate.net This has led to the development of new anti-H. pylori agents that combine the pharmacophoric group of lamtidine (B1674449) with this compound, resulting in derivatives with antimicrobial activity comparable to metronidazole. researchgate.net
This compound in Cancer Research Models
In addition to its antimicrobial effects, this compound has been investigated for its potential in cancer research, particularly its ability to inhibit the growth of cancer cells.
Antiproliferative Effects on Various Cancer Cell Lines (in vitro)
This compound has demonstrated antitumor and antiproliferative effects in various in vitro models. researchgate.netplantaescientia.com It is known to inhibit sarcoma cells in cell culture. researchgate.net The antiproliferative activity of this compound and its analogs is an area of ongoing research. researchgate.net Studies on related compounds, such as esters of other organic acids, have shown that their effectiveness against tumor cell lines is often linked to their hydrophobicity and their ability to induce apoptosis through various mechanisms. nih.govfranciscoploulab.eu For instance, some studies have shown that these compounds can cause morphological changes in cancer cells, leading to cell shrinkage, membrane blebbing, and nuclear condensation and fragmentation, all of which are characteristic of apoptosis. exp-oncology.com.ua
Mechanisms of Apoptosis Induction in Cancer Cells
This compound, as a constituent of mushrooms from the Calvatia genus, is associated with the induction of programmed cell death, or apoptosis, in cancer cells. Research on extracts from Calvatia craniiformis and related compounds from Calvatia nipponica has elucidated the involvement of specific molecular pathways.
Studies on extracts of Calvatia craniiformis, which contains this compound, have demonstrated an induction of apoptosis in murine hepatocellular carcinoma (H22) cells through the activation of the caspase-8 pathway. tandfonline.comd-nb.infod-nb.info This activation points to the engagement of the extrinsic apoptosis pathway. tandfonline.com This pathway is typically initiated by the binding of death ligands, such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to death receptors (DR4 and DR5) on the cell surface. d-nb.info This interaction leads to the recruitment of the Fas-Associated Death Domain (FADD) adapter molecule and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where procaspase-8 is activated. tandfonline.comd-nb.info Activated caspase-8 then triggers a cascade of executioner caspases, including caspase-3, leading to the systematic dismantling of the cell. d-nb.infoijpsr.com
Further supporting the role of Calvatia-derived compounds in apoptosis, a study on N,N-dimethyl-anthranilic acid, isolated from Calvatia nipponica, showed it induced apoptosis in human breast cancer cells (MDA-MB-231). researchgate.net The mechanism involved both extrinsic and intrinsic signaling pathways, characterized by the upregulation of several key apoptotic proteins. researchgate.net This included increased levels of cleaved caspase-8, -9, and -3, as well as cleaved poly (ADP-ribose) polymerase (PARP). researchgate.net Furthermore, a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins was observed, with an increase in the pro-apoptotic members Bax and Bad and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net
Table 1: Key Apoptotic Proteins Modulated by Calvatia-Derived Compounds
| Protein | Function | Observed Effect | Pathway Implication |
|---|---|---|---|
| Caspase-8 | Initiator caspase | Activated/Upregulated tandfonline.comd-nb.inforesearchgate.net | Extrinsic Pathway |
| Caspase-9 | Initiator caspase | Activated/Upregulated researchgate.net | Intrinsic Pathway |
| Caspase-3 | Executioner caspase | Activated/Upregulated researchgate.net | Common Pathway |
| PARP | DNA repair enzyme, substrate for executioner caspases | Cleaved/Upregulated researchgate.net | Hallmark of Apoptosis |
| Bcl-2 | Anti-apoptotic protein | Decreased researchgate.net | Intrinsic Pathway |
| Bax | Pro-apoptotic protein | Increased researchgate.net | Intrinsic Pathway |
Cell Cycle Modulation and Arrest Mechanisms
This compound has been identified as a cytostatic agent, capable of halting cell proliferation. nih.gov Its primary mechanism for inducing cell cycle arrest is linked to its effects on the cellular cytoskeleton. Specifically, this compound has been found to prevent the assembly of microtubules. nih.gov As microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division, their disruption effectively halts the cell cycle in the G2/M phase. This prevents the cell from entering mitosis, thereby inhibiting its division and proliferation.
Inhibition of Angiogenesis in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Extracts from the Calvatia genus, a known source of this compound, have demonstrated significant anti-angiogenic properties in cellular models. tandfonline.comd-nb.infonih.gov
Research has shown that extracts from Calvatia nipponica inhibit angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net The reduction in tumor size observed in mice treated with Calvatia craniiformis extracts has also been partly attributed to the inhibition of angiogenesis. ijpsr.comnih.gov The molecular mechanism underlying this effect involves the suppression of key signaling pathways that promote blood vessel growth. The extract was found to inhibit the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2), which are potent regulators of angiogenesis. researchgate.net Downstream of the receptor, the extract also inhibited the phosphorylation and activation of several critical signaling molecules, including p38, MEK/ERK, and Akt. researchgate.net
Table 2: Molecular Targets of Calvatia nipponica Extract in Angiogenesis Inhibition
| Target Molecule/Pathway | Function in Angiogenesis | Observed Effect |
|---|---|---|
| VEGF/VEGFR-2 | Primary signaling axis for endothelial cell proliferation and migration | Inhibited researchgate.net |
| p38 MAPK | Stress-activated kinase involved in cell migration and inflammation | Inhibited researchgate.net |
| MEK/ERK | Key pathway for cell proliferation and survival | Inhibited researchgate.net |
| Akt | Central kinase for cell survival and growth | Inhibited researchgate.net |
Modulation of Key Signaling Pathways in Oncogenesis
The anticancer activities of this compound are underpinned by its ability to modulate several key signaling pathways involved in the development and progression of cancer.
Death Receptor Signaling : As detailed in section 4.2.2, compounds from Calvatia mushrooms activate the extrinsic apoptosis pathway. tandfonline.comresearchgate.net This is achieved by engaging the TRAIL/Fas death receptor system, leading to the formation of the DISC and subsequent activation of caspase-8. tandfonline.comd-nb.info
VEGF/VEGFR-2 Signaling : In the context of the tumor microenvironment, Calvatia extracts have been shown to suppress angiogenesis by directly interfering with the VEGF/VEGFR-2 pathway and its downstream effectors, including the MEK/ERK and Akt pathways. researchgate.net
NF-κB Signaling : An indirect link to the modulation of the Nuclear Factor-kappa B (NF-κB) pathway has been suggested. Caspase-8, which is activated by Calvatia extracts, can enter the inhibitor of NF-κB kinase (IKK) complex, which is a critical step for the nuclear translocation of NF-κB, a key regulator of inflammation, cell survival, and immunity. nih.gov
Effects on Microtubule Dynamics and Tubulin Polymerization
A fundamental mechanism of action for this compound is its direct interference with microtubule dynamics. It is recognized as a cytostatic compound that functions by preventing the assembly of microtubules. nih.gov Research has confirmed the antimicrotubular effect of this compound and related compounds. d-nb.info
Microtubules are dynamic polymers of α- and β-tubulin dimers that are crucial for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division. ptfarm.pl this compound acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. nih.gov This disruption of microtubule formation leads to mitotic arrest and is a key component of its anticancer effects.
Anti-inflammatory and Immunomodulatory Research of this compound
This compound is recognized as an active ingredient in Calvatia craniiformis that possesses anti-inflammatory properties. tandfonline.comnih.gov Extracts from this mushroom have been noted for their definite antitumor and anti-inflammatory effects. ijpsr.comnih.gov This dual activity suggests that part of its therapeutic potential may lie in its ability to modulate the immune response within the tumor microenvironment. The immunomodulatory effects of mushroom-derived compounds can include the activation of various immune cells such as T lymphocytes, macrophages, and natural killer (NK) cells, leading to the production of cytokines that can help orchestrate an anti-tumor response. ijpsr.comimpactfactor.org
Modulation of Inflammatory Mediators in Cellular Systems
While this compound is known for its general anti-inflammatory activity, the specific inflammatory mediators it targets are an area of ongoing investigation. nih.gov Studies on extracts from Calvatia craniiformis provide some mechanistic insights. For instance, the activation of caspase-8 by these extracts is noteworthy, as this protein can interact with the IKK complex, a central regulator of the NF-κB signaling pathway. nih.gov The NF-κB pathway controls the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2). Although direct inhibition of these specific mediators by purified this compound has not been detailed, its established anti-inflammatory nature and the known mechanisms of the extracts containing it suggest a likely role in suppressing these inflammatory pathways. ijpsr.comnih.gov
Influence on Immune Cell Functions and Responses
Pre-clinical investigations into the effects of this compound on the immune system have revealed potential immunomodulatory properties. While direct studies on this compound's interaction with specific immune cells are not extensively detailed in the available literature, the broader context of its biological activities suggests an influence on immune responses. Fatty acids and their derivatives are known to play diverse roles in immune cells, acting as energy sources, structural components of cell membranes, signaling molecules, and precursors for inflammatory mediators. nih.gov Altered availability of certain fatty acids can modulate immune responses, impacting both innate and adaptive immunity. nih.govnih.gov
The metabolic state of immune cells is a crucial determinant of their function. frontiersin.org For instance, fatty acid oxidation is a key metabolic pathway for regulatory T cells (Tregs), which are essential for suppressing immune responses and maintaining tolerance. frontiersin.org Conversely, pro-inflammatory T helper (Th)1 and Th17 cells can be sensitized by free fatty acids to amplify their responses. frontiersin.org The tumor microenvironment's metabolic landscape, which can be influenced by compounds like this compound, plays a significant role in tumor immune surveillance. frontiersin.org For example, the production of lactic acid can dampen the activity of T and NK cells. frontiersin.org
Furthermore, some natural compounds exert their effects on the immune system by modulating the activity of key signaling pathways and enzymes involved in inflammation and immune cell activation. ccsenet.org Short-chain fatty acids, for instance, can inhibit histone deacetylases (HDACs), leading to an anti-inflammatory cellular phenotype and promoting immune homeostasis. mdpi.com While specific studies detailing this compound's direct impact on these pathways in immune cells are limited, its known enzyme-inhibiting and antioxidant activities suggest potential for indirect modulation of immune functions.
Enzyme Inhibition and Other Bioactivities of this compound
Inhibition of Glutathione (B108866) Transferase P1-1
This compound has been identified as an inhibitor of human placenta glutathione transferase P1-1 (GSTP1-1), a key enzyme in cellular detoxification processes. nih.govnih.gov GSTP1-1 is often overexpressed in cancer cells and contributes to multidrug resistance. frontiersin.orgrcsb.org The inhibition of GSTP1-1 by this compound has been investigated, revealing a unique mechanism of action. nih.gov
Studies have shown that one mole of this compound can inactivate one mole of the homodimeric GSTP1-1 enzyme, which contains two identical active sites. nih.govnih.gov The inactivation process involves the formation of two disulfide bridges per dimer, likely between the cysteine residues Cys47 and Cys101. nih.govnih.gov This modification is reversible, as treatment with dithiothreitol (B142953) restores the enzyme's original catalytic activity and all titratable thiol groups. nih.gov
The kinetics of this inhibition have been characterized, with an apparent second-order rate constant for GSTP1-1 inactivation by this compound determined to be 2.4 ± 0.3 M⁻¹s⁻¹ at pH 7.0 and 30.0°C. nih.govnih.gov Interestingly, a diazocyanide analogue of this compound, which is an intermediate in its reaction, inactivates GSTP1-1 at a much faster rate, with an apparent second-order rate constant of (8.5 ± 0.7) x 10³ M⁻¹s⁻¹. nih.gov This suggests that this compound itself is a slower-acting inhibitor compared to its reactive intermediates. nih.gov
| Inhibitor | Target Enzyme | Inhibition Stoichiometry (Inhibitor:Enzyme) | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Proposed Mechanism |
| This compound | Human Placenta GSTP1-1 | 1:1 | 2.4 ± 0.3 | Formation of two disulfide bridges per dimer (likely Cys47-Cys101) |
| Diazocyanide analogue of this compound | Human Placenta GSTP1-1 | 2:1 | (8.5 ± 0.7) x 10³ | Formation of two disulfide bridges per dimer (likely Cys47-Cys101) |
Modulation of Glucose Metabolism-Related Enzymes
The influence of this compound on enzymes related to glucose metabolism is an area of emerging interest, though direct studies are limited. However, the broader class of phenolic acids, to which this compound is related, has been shown to modulate glucose metabolism. nih.gov For example, chlorogenic acid can lower blood glucose concentrations by inhibiting glucose-6-phosphatase (G-6-Pase), a key enzyme in the liver responsible for glucose release. nih.gov This inhibition reduces hepatic glucose output. nih.gov
Metabolic reprogramming is a hallmark of cancer cells, which often exhibit enhanced glucose uptake and glycolysis (the Warburg effect). frontiersin.orgimrpress.com This altered metabolism is regulated by a complex network of signaling pathways and transcription factors, including HIF-1, which can activate genes encoding glycolytic enzymes. frontiersin.org Compounds that can modulate the activity of these enzymes or pathways have therapeutic potential. imrpress.com For instance, ascorbic acid has been shown to act as a metabolic switch in the brain, inhibiting glucose consumption and stimulating lactate (B86563) transport. nih.gov While specific data on this compound's direct targets within glucose metabolism are not yet available, its potential to influence these pathways warrants further investigation, especially in the context of its other biological activities.
| Metabolic Process | Key Enzymes/Transporters | Potential Modulation by Phenolic Acids |
| Hepatic Glucose Output | Glucose-6-phosphatase (G-6-Pase) | Inhibition |
| Glycolysis | Hexokinase (HK), Phosphofructokinase (PFK), Pyruvate Kinase (PK) | Modulation of expression/activity |
| Glucose Transport | Glucose Transporters (e.g., GLUT1) | Modulation of expression/activity |
Effects on Other Specific Enzymes (e.g., tyrosinase, acetylcholinesterase, butyrylcholinesterase)
This compound has been reported to have an inhibitory effect on several other specific enzymes, including tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net These enzymes are implicated in various physiological and pathological processes. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant for conditions of hyperpigmentation. nih.govmdpi.com AChE and BChE are crucial for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for Alzheimer's disease. nih.govmdpi.com
While the specific inhibitory concentrations (IC₅₀) and the precise mechanisms of inhibition by pure this compound are not detailed in the currently available literature, the demonstrated activity suggests a broader enzymatic inhibitory profile for this compound. researchgate.net For comparison, other natural compounds, such as flavonoids and xanthones, have been shown to inhibit AChE and BChE through competitive or non-competitive mechanisms, often involving interactions with key amino acid residues in the enzyme's active site. nih.gov
| Enzyme | Biological Function | Reported Effect of this compound |
| Tyrosinase | Melanin synthesis | Inhibitory |
| Acetylcholinesterase (AChE) | Neurotransmitter degradation | Inhibitory |
| Butyrylcholinesterase (BChE) | Neurotransmitter degradation | Inhibitory |
Antioxidant Capacity and Mechanisms
This compound is recognized for its antioxidant activity. researchgate.net Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage, contributing to various diseases. ccsenet.org The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or a single electron to free radicals, thereby stabilizing them. nih.gov
The mechanisms by which antioxidants exert their effects can be direct, through the scavenging of ROS, or indirect, by influencing cellular pathways involved in ROS generation or elimination. mdpi.com For example, some phenolic acids have been shown to significantly reduce the levels of ROS generated during the oxidative burst of neutrophils. mdpi.com While the specific antioxidant mechanisms of this compound have not been fully elucidated, its chemical structure suggests the potential for free radical scavenging.
Molecular Target Identification and Binding Studies
The identification of the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. ufl.edunih.gov For this compound, while some enzymatic targets have been identified, a comprehensive understanding of its molecular interactions is still developing. Techniques such as affinity chromatography, where the natural product is immobilized to pull down its binding partners, are powerful tools for direct target identification. ufl.edu
Proteomic and Metabolomic Approaches for Target Identification
The identification of therapeutic targets is a critical step in understanding the mechanism of action for any bioactive compound. nih.gov Modern systems biology tools, particularly proteomics and metabolomics, offer powerful platforms for elucidating these molecular targets without preconceived assumptions. revespcardiol.org These "omics" approaches provide a global snapshot of the proteins and small-molecule metabolites within a biological system, allowing researchers to observe changes induced by an exogenous compound like this compound. nih.govpensoft.net
Metabolomics-driven strategies operate on the principle that the introduction of a small molecule can competitively bind to protein receptors, including enzymes, altering their activity. nih.gov This interference can lead to the accumulation or depletion of specific metabolites, and by analyzing these downstream changes, it is possible to infer the identity of the enzyme targets that interacted with the compound. nih.gov This "bottom-up" approach helps to clarify mechanisms of action by mapping the compound's impact on metabolic pathways. nih.gov
Proteomics, the large-scale study of proteins, can directly identify protein targets. pensoft.net Techniques such as mass spectrometry can quantify changes in the abundance of thousands of proteins in response to treatment with a compound. revespcardiol.orghku.hk For instance, a study on the interactions of this compound with rat liver microsomes revealed a decrease in the content of cytochrome P-450. nih.gov While this specific study used traditional biochemical methods, a modern proteomic analysis would be a potent approach to systematically quantify this change and identify other protein expression levels that are altered by this compound, thereby revealing its primary and secondary targets within the cell. The integration of proteomics and metabolomics can provide a comprehensive view, linking changes in protein levels to functional alterations in metabolic networks. revespcardiol.org
Interaction with Cellular Macromolecules (e.g., proteins, nucleic acids)
The biological activity of this compound is rooted in its direct interactions with essential cellular macromolecules. Pre-clinical studies have identified specific protein and nucleic acid interactions that are central to its mechanism.
Protein Interactions
Research has shown that this compound can interact with several important proteins, influencing their structure and function. A significant target is tubulin, the main protein component of microtubules. nih.gov Microtubules are dynamic polymers crucial for cell division, structure, and intracellular transport. nih.gov Studies have demonstrated that this compound impairs the polymerization of purified tubulin, suggesting that its biological effects may be linked to the disruption of microtubule dynamics. nih.govdntb.gov.ua
Further investigations into its interactions with metabolic enzymes have yielded specific findings. In studies using rat liver microsomes, this compound was observed to decrease the content of the cytochrome P-450 enzyme system. nih.gov This effect was preventable by the addition of cysteine or glutathione (GSH), indicating an interaction involving the sulphydryl groups of the enzyme. nih.gov Additionally, this compound has been shown to inhibit human placenta glutathione transferase P1-1. uni-freiburg.de
| Target Protein | Research Finding | Source(s) |
| Tubulin | Impairs the polymerization of purified tubulin from calf brain. | nih.gov, dntb.gov.ua |
| Cytochrome P-450 | Decreases the content of the enzyme system in rat liver microsomes, an effect preventable by cysteine or GSH. | nih.gov |
| Glutathione Transferase P1-1 | Inhibits the human placenta isoform of the enzyme. | uni-freiburg.de |
Nucleic Acid Interactions
The interaction of small molecules with nucleic acids, such as deoxyribonucleic acid (DNA), is a common mechanism for many therapeutic agents. atdbio.com These interactions can range from groove binding and intercalation to direct chemical modification. atdbio.com However, bioelectrochemical studies investigating the interaction between this compound and double-stranded DNA (dsDNA) have revealed a distinct behavior. The findings indicate that while this compound concentrates in the dsDNA matrix, it does not cause oxidative damage to the DNA bases. ibict.br This suggests that, unlike many DNA-damaging agents, the primary mechanism of this compound does not appear to involve the chemical alteration or cleavage of dsDNA. ibict.br
Computational Docking and Molecular Dynamics Simulations
Computational methods are invaluable tools for visualizing and predicting the interactions between a small molecule and its biological targets at an atomic level. nih.gov Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding stability and conformational changes that drive these interactions. nih.govosti.gov
Computational Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov Using software like AutoDock Vina, researchers can perform virtual screenings against libraries of proteins to identify potential binding partners for a ligand such as this compound. nih.govsemanticscholar.org For the known protein interactions of this compound, docking could be used to model its binding to the colchicine-binding site of tubulin, which is a common target for microtubule-destabilizing agents. nih.gov Similarly, it could be used to explore the binding pocket of cytochrome P-450, potentially corroborating the experimental finding that sulphydryl groups are involved in the interaction. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. mdpi.com By calculating the forces between atoms, MD simulations can model the motion of a ligand-protein complex, revealing the stability of the binding and the specific atomic interactions (such as hydrogen bonds or hydrophobic interactions) that maintain it. nih.govmdpi.com For this compound, an MD simulation could be run on its complex with tubulin to confirm the stability of the docked pose and analyze how the compound affects the protein's conformational flexibility. nih.gov Furthermore, MD simulations could be employed to study the interaction of this compound within the dsDNA matrix, helping to explain the experimental observation that it concentrates there without causing damage. ibict.brnih.gov These computational approaches serve as powerful predictive methods to guide further experimental validation and drug development efforts. nih.gov
Analytical Methodologies and Biotechnological Applications in Calvatic Acid Research
Advanced Analytical Techniques for Calvatic Acid Detection and Quantification
Advanced analytical techniques are crucial for isolating, identifying, and quantifying this compound, ensuring its purity and confirming its structure.
Chromatographic methods are fundamental for the separation and characterization of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) is a key technique, with this compound being available as a primary reference standard with an assay purity of ≥95.0% determined by HPLC. sigmaaldrich.comcymitquimica.com Reversed-phase HPLC has been employed to investigate the lipophilicity of various analogues of this compound, indicating its utility in physicochemical characterization. jst.go.jp In studies analyzing biomass from Bovistella utriformis, a mushroom known to contain this compound, HPLC detected a notable peak at 324 nm, suggesting the presence of a photoprotective compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile or derivatizable compounds. While direct GC-MS characterization of this compound itself is less commonly detailed in the provided literature, GC-MS has been utilized for the analysis of monosaccharide composition (e.g., glucose, galactose, mannose) within the biomass of Bovistella utriformis, from which this compound can be isolated. colab.wsresearchgate.net For the analysis of other organic acids and metabolites, GC-MS often requires derivatization of hydrophilic groups like carboxyl and hydroxyl groups to ensure volatility. shimadzu.com
Spectroscopic and spectrometric techniques are indispensable for confirming the structure and assessing the purity of this compound. This compound has been characterized using mass spectrometry, which provides crucial information about its molecular weight and fragmentation pattern. ontosight.ai High-resolution mass spectrometry data for this compound methyl ester has also been reported. prepchem.com Liquid Chromatography-Mass Spectrometry (LC/MS) has been used in the chemical analysis of extracts from Calvatia nipponica to identify major compounds, demonstrating its role in the identification of related metabolites. tandfonline.com
Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with HPLC for detection. As mentioned, a UV-Vis spectrum detector was used in HPLC analysis of Bovistella utriformis biomass, where a strong absorption peak was observed at 324 nm. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for detailed structural elucidation of organic compounds, and this compound has been characterized using this technique. ontosight.ai
Bioanalytical assays are employed to assess the biological activities and presence of this compound within biological systems and research models. Studies have investigated the effects of this compound and extracts containing it in various biological contexts. For instance, in vitro cytotoxicity assays have been conducted on both cancer and normal cell lines to determine half-maximal inhibitory concentration (IC50) values and selectivity indices. researchgate.net In vivo studies have also been performed in diabetic rat models to evaluate antihyperglycemic effects. researchgate.net
Furthermore, research on crude extracts from Calvatia craniiformis, which contain this compound, has involved immunohistochemical detection of Caspase-8 expression and the determination of apoptotic index activities in Balb/C mice inoculated with H22 cells (a murine hepatocellular carcinoma cell line). researchgate.netnih.govuodiyala.edu.iq These assays help to understand the compound's mechanisms of action and its impact on cellular processes in relevant research models.
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment (e.g., UV-Vis, Mass Spectrometry)
Biotechnological Optimization for Enhanced this compound Production
While detailed biotechnological optimization studies specifically for this compound production are less extensively documented in the public domain, the principles and methodologies applied to other microbial metabolites, such as clavulanic acid and citric acid, provide a robust framework for potential approaches.
Strain improvement and genetic engineering are critical for enhancing the yields of microbial products. For instance, in the production of clavulanic acid by Streptomyces clavuligerus, various strain engineering approaches have been successfully implemented. These include random mutagenesis and selection, as well as targeted genetic modifications. mdpi.comnih.gov Specific genetic engineering efforts have involved the inactivation of genes in the glycolytic pathway (e.g., gap1 and gap2 genes encoding glyceraldehyde-3-phosphate dehydrogenases) to channel precursor flux, resulting in a doubled production of clavulanic acid. nih.gov Overexpression of key regulatory genes, such as ccaR and claR, and disruption of competing pathways have also been shown to redirect metabolic flux towards clavulanic acid biosynthesis, leading to significantly higher titers. mdpi.com Similar strategies, including multi-step mutagenesis and adaptive laboratory evolution (ALE), have been applied to improve citric acid and lactic acid producing strains by enhancing acidogenic activity and stress tolerance. potravinarstvo.comscielo.br These methods demonstrate the potential for manipulating producer organisms to increase this compound yields.
Bioprocess engineering and fermentation optimization focus on controlling environmental conditions and nutrient availability to maximize product formation. For clavulanic acid production, optimization studies have explored various parameters. Glycerol (B35011) has been identified as a preferred carbon source, and optimized feeding strategies, particularly in fed-batch operations, have improved glycerol utilization and extended the production phase. mdpi.com Organic nitrogen sources, such as soybean protein isolates and amino acid supplements (e.g., L-arginine, L-threonine, L-glutamate), have been effective in increasing yields in both batch and fed-batch cultures. mdpi.com Response surface methodology has been used to optimize factors like temperature and soybean flour concentration for clavulanic acid production, achieving maximum yields under specific conditions (e.g., 629 mg/L at 32 °C and 40 g/L soybean flour). nih.gov
For other organic acids like lactic acid and acetic acid, fermentation optimization has involved fine-tuning parameters such as fermentation temperature, time, stirring speed, and initial pH to maximize acid content. rsc.orgbiomedres.usrepec.org Real-time monitoring with techniques like Ultra-High Performance Liquid Chromatography (UPLC) allows for precise adjustment of fermentation conditions, ensuring optimal accumulation and high-purity product. biomedres.us These established bioprocess engineering principles could be adapted and applied to develop efficient fermentation strategies for this compound production.
Emerging Research Frontiers and Future Perspectives for Calvatic Acid
Exploration of Novel Biological Activities and Pharmacological Potential (pre-clinical)
Initial research identified calvatic acid as an antibiotic, and subsequent preclinical studies have significantly broadened its known pharmacological profile. nih.gov The compound, produced by fungi such as Calvatia craniformis and Calvatia lilacina, exhibits a range of activities including antibacterial, antifungal, antiviral, antioxidant, and notable antitumor effects. mdpi.commdpi.com
A key area of investigation is its potent antibacterial action, particularly against Helicobacter pylori, the bacterium implicated in peptic ulcers and gastric cancer. ajol.info Notably, this compound and its analogs have demonstrated strong activity against this pathogen, including strains resistant to metronidazole, highlighting a significant therapeutic potential. researchgate.netnih.gov Further research into analogs like phenylazoxycyanide (B1211549) has revealed even broader antimicrobial activity. researchgate.net
The antitumor properties of this compound are a major focus of ongoing research. It has shown a definite antitumour effect, inhibiting the growth of Yoshida sarcoma cells in culture by 50% at a concentration of 1.56 µg/ml and prolonging the survival time of mice with mouse leukemia L1210. ajol.infoscribd.com Aqueous and methanolic extracts of Calvatia craniiformis, which contains this compound, have demonstrated significant antitumor effects in mice with hepatocellular carcinoma, believed to be linked to apoptosis induction and immunomodulation. nih.govresearchgate.net These cytostatic properties may be related to the prevention of microtubule assembly. nih.gov Furthermore, this compound is considered a potential model for developing more specific inhibitors of glutathione (B108866) transferase-P1-1, an enzyme relevant in cancer therapy. ajol.infonih.gov
Table 1: Summary of Pre-clinical Pharmacological Activities of this compound
| Activity Type | Specific Target/Model | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Yoshida Sarcoma Cells | Cytotoxic; 50% growth inhibition at 1.56 µg/ml | scribd.com |
| Antitumor | Mouse Leukemia L1210 | Increased survival time in mice | ajol.infoscribd.com |
| Antitumor | Murine Hepatocellular Carcinoma (H22) | Tumor growth inhibition and induction of apoptosis | nih.govresearchgate.net |
| Antibacterial | Helicobacter pylori (including metronidazole-resistant strains) | Strong antibiotic activity | researchgate.netnih.gov |
| Enzyme Inhibition | Glutathione Transferase-P1-1 | Inhibitory activity; serves as a model for synthetic inhibitors | ajol.infonih.gov |
| Antiviral & Antioxidant | General Pre-clinical Assays | Demonstrated activity | mdpi.com |
Untapped Biosynthetic Pathways and Enzymatic Discoveries
While the organisms that produce this compound, primarily puffball mushrooms of the Lycoperdaceae family, are known, the precise biochemical route to its synthesis remains largely untapped. mdpi.com this compound's structure, p-carboxyphenylazoxycyanide, features a unique azoxy-cyano moiety, the enzymatic formation of which is a key knowledge gap. ontosight.ainih.gov The biosynthesis of natural products with nitrogen-nitrogen bonds is complex and diverse. For instance, the formation of other fungal metabolites, such as clavaric acid, involves specialized enzymes like modified oxidosqualene cyclases that are distinct from those in primary metabolism. nih.gov
Future research must focus on identifying the specific gene clusters and the cascade of enzymes responsible for this compound biosynthesis in fungi like Calvatia craniformis. mdpi.com Unraveling this pathway would involve transcriptomics and genomics to pinpoint the genes activated during its production. Characterizing the enzymes, which likely include novel oxidoreductases, lyases, or transferases, could enable heterologous expression and biotechnological production of this compound and its precursors, overcoming the reliance on fungal cultivation. wikipedia.org Such discoveries would not only illuminate a novel corner of fungal metabolism but also provide powerful tools for synthetic biology applications.
Advanced Computational Chemistry and In Silico Screening of this compound Analogs
The unique structure and biological activity of this compound make it an excellent candidate for analog development through modern computational methods. nih.gov In silico screening allows for the virtual design and evaluation of thousands of derivatives, predicting their binding affinity to specific biological targets and their pharmacological properties before undertaking costly and time-consuming chemical synthesis. researchgate.netbiorxiv.org This approach has been successfully used to identify novel modulators for various biological targets by starting with a known active compound. biorxiv.org
Research has already shown that synthetic analogs of this compound can possess enhanced or wider antimicrobial activity. researchgate.net For example, phenylazoxycyanide was found to have a broader spectrum of action. researchgate.net Advanced computational chemistry can build on these findings by creating detailed structure-activity relationship (SAR) models. acs.org These models can guide the rational design of new analogs with improved potency against targets like H. pylori or specific cancer cell lines. researchgate.netnih.gov Docking simulations can predict how modifications to the benzoic acid ring or the azoxy-cyano group of this compound would affect its interaction with a target enzyme or receptor, prioritizing the synthesis of the most promising candidates. researchgate.net This computational-led approach accelerates the discovery of next-generation therapeutics based on the this compound scaffold. sci-hub.sesemanticscholar.org
Table 2: Conceptual Framework for In Silico Analog Design
| Core Structure | Potential Modification Site | Example Modification | Desired Outcome (Hypothetical) |
|---|---|---|---|
| This compound (p-carboxyphenylazoxycyanide) | Carboxylic Acid Group | Esterification or Amidation | Improved cell permeability |
| Benzene Ring | Addition of Halogen or Hydroxyl groups | Enhanced binding affinity to target protein | |
| Phenylazoxycyanide (Analog) | Phenyl Ring | Substitution with different functional groups | Increased antimicrobial spectrum |
Interdisciplinary Research Collaborations and Translational Opportunities
Realizing the full potential of this compound requires a concerted, interdisciplinary approach. Collaborations between mycologists, natural product chemists, pharmacologists, computational biologists, and clinicians are essential for translating basic discoveries into tangible applications.
Translational Oncology: The potent cytotoxic effects of this compound against various cancer cell lines present a clear translational opportunity. ajol.infoscribd.comnih.gov Collaborative efforts between natural product researchers and cancer biologists are needed to move from in vitro findings to robust preclinical animal models, with the ultimate goal of developing it as a novel anti-cancer therapeutic or an adjuvant to existing chemotherapies. nih.govd-nb.info
Infectious Disease Management: The demonstrated efficacy of this compound against H. pylori, especially drug-resistant strains, opens a significant therapeutic window. researchgate.netnih.gov This requires partnership between microbiologists and medicinal chemists to optimize analogs for potency and safety, and gastroenterologists to eventually guide clinical trials.
Agricultural Applications: Beyond medicine, this compound and its derivatives have been evaluated as potential agricultural fungicides. acs.orgresearchgate.net This represents a translational opportunity that calls for collaboration between synthetic chemists and plant pathologists to develop effective and environmentally benign crop protection agents.
Addressing Research Gaps and Prioritizing Future Investigations
Despite promising findings, several critical gaps in our understanding of this compound remain. Addressing these gaps through prioritized investigations is crucial for advancing the field.
Elucidation of Biosynthetic Machinery: The top priority is to fully map the biosynthetic pathway of this compound. Identifying the genes and characterizing the novel enzymes involved will not only solve a fundamental biological puzzle but also enable biotechnological production and the creation of new analogs through pathway engineering.
Defining the Mechanism of Action: While this compound is known to be cytotoxic and antimicrobial, its precise molecular targets are not fully understood. mdpi.comscribd.com Early studies suggested an interaction with the microtubular system and effects at the microsomal level. nih.govnih.gov Future work should employ modern chemical biology and proteomic approaches to definitively identify the proteins and cellular pathways it modulates to exert its antitumor and antimicrobial effects.
Systematic Analog Synthesis and Screening: While some analogs have been created, a large-scale, systematic effort guided by computational chemistry is needed. researchgate.netacs.org Prioritizing the synthesis of a diverse library of analogs and screening them against a wide panel of cancer cell lines and microbial pathogens will be key to identifying lead compounds with superior therapeutic indices.
Comprehensive In Vivo Evaluation: Much of the existing data on this compound's efficacy is from in vitro and cell culture experiments. ajol.infonih.gov There is a pressing need for more extensive in vivo studies in relevant animal models to assess not only its efficacy but also its pharmacokinetics and preclinical safety profile for its most promising applications.
By focusing on these emerging frontiers and addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for new therapeutic agents and biotechnological innovations.
Q & A
Q. What are the established laboratory synthesis protocols for Calvatic acid, and how can researchers ensure reproducibility?
this compound synthesis typically involves fungal fermentation or chemical derivatization. For example, Umezawa et al. (1976) patented a method using Lyophyllum species for fermentation-based production, emphasizing purity control via column chromatography . To ensure reproducibility, researchers should document critical parameters (e.g., pH, temperature, substrate concentration) and validate purity using HPLC or NMR. Detailed protocols should follow guidelines for experimental reporting, including reagent sources and equipment specifications .
Q. Which spectroscopic techniques are recommended for characterizing this compound purity and structural integrity?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Infrared (IR) spectroscopy can identify functional groups like the cyano and carboxyl moieties. For purity assessment, HPLC with UV detection (λ = 254 nm) is widely used. Researchers must compare results with reference standards (e.g., phyproof® Reference Substance PHL83962) and report retention times, peak symmetry, and integration values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of this compound across studies?
Contradictory findings may arise from variations in microbial strains, assay conditions (e.g., pH, incubation time), or compound stability. A systematic approach includes:
- Replicating experiments using standardized protocols (e.g., CLSI guidelines).
- Conducting dose-response curves to quantify minimum inhibitory concentrations (MICs).
- Performing stability studies under physiological conditions (e.g., serum stability assays). Researchers should also cross-reference methodologies from seminal studies, such as Okuda and Fujiwara (1982), who documented antifungal activity against Trichophyton species . Meta-analyses can identify confounding variables, such as solvent choice (DMSO vs. ethanol) impacting bioactivity .
Q. What experimental strategies optimize this compound’s stability in aqueous solutions for in vitro studies?
this compound degrades rapidly in neutral or alkaline conditions due to hydrolysis of its cyano group. Stability can be enhanced by:
- Adjusting buffer pH to 4–5.5.
- Using lyophilized formulations stored at -80°C.
- Incorporating stabilizers like cyclodextrins or antioxidants (e.g., ascorbic acid). Researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
Data Analysis and Interpretation
Q. How should researchers address conflicting data on this compound’s mechanism of action in cancer cell lines?
Discrepancies may stem from cell line-specific responses or off-target effects. Recommended steps:
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes.
- Validate target engagement using competitive binding assays (e.g., SPR or ITC).
- Compare results with structurally analogous compounds (e.g., bleomycinic acid) to infer shared pathways . Contradictory findings should be contextualized within experimental conditions, such as oxygen levels affecting redox-dependent cytotoxicity .
Methodological Best Practices
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data for this compound?
Use nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50 values. For high-throughput screening, apply Z’-factor analysis to assess assay robustness. Report variability using standard error margins and include negative controls (e.g., untreated cells) to normalize data .
Guidance for Academic Writing
- Discussion Section : Contrast findings with prior work (e.g., Umezawa’s patents vs. recent fungal studies) and highlight unresolved questions, such as this compound’s pharmacokinetics in vivo .
- References : Prioritize peer-reviewed journals (e.g., Mycopathologia, Trans. Mycol. Soc. Jpn) over patents. Cite at least 6 sources, with ≥50% from the past decade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
